molecular formula C25H30FN3O3 B2649684 N-(2-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)benzamide CAS No. 1704533-81-2

N-(2-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)benzamide

Cat. No. B2649684
CAS RN: 1704533-81-2
M. Wt: 439.531
InChI Key: DFRYZGFBMLWYAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)-2-oxoethyl)benzamide” is a chemical compound with the molecular formula C25H30FN3O3 . It is a derivative of benzamide .


Molecular Structure Analysis

The molecular structure of “N-(2-(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)-2-oxoethyl)benzamide” is complex, with a molecular weight of 439.531. It contains a benzamide moiety linked to a bipiperidin group .


Physical And Chemical Properties Analysis

“N-(2-(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)-2-oxoethyl)benzamide” has a molecular weight of 302.30 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 5 . Its exact mass is 302.10667051 g/mol, and it has a topological polar surface area of 81.4 Ų .

Scientific Research Applications

Neuropharmacological Applications

One notable application involves the study of dopamine D2 receptors using fluorine-18 labeled benzamides, including derivatives of the specified compound, for positron emission tomography (PET) imaging. These compounds were developed to explore the in vivo dynamics of D2 receptors, a critical target in the understanding and treatment of neurological disorders such as schizophrenia and Parkinson's disease. The synthesis and evaluation of fluorine-18 labeled analogues demonstrated their potential for detailed neuroimaging studies, offering insights into receptor distribution and functioning within the brain (Mach et al., 1993).

Oncological Research

In oncology, derivatives of N-(2-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)benzamide have been investigated for their potential as selective inhibitors of kinase superfamily members, such as the Met kinase. These studies aim at developing targeted therapies for cancer treatment, leveraging the specificity of such compounds to inhibit cancer cell proliferation and metastasis. The discovery and development of such inhibitors underscore the compound's utility in creating novel cancer therapeutics with improved efficacy and selectivity (Schroeder et al., 2009).

Molecular Imaging and Diagnostics

The compound and its fluorine-18 labeled derivatives are instrumental in advancing molecular imaging, particularly in diagnosing and monitoring various diseases. For example, these compounds have been applied in PET imaging studies to assess the sigma-2 receptor status in solid tumors, providing valuable insights into tumor biology, therapy response, and the development of personalized medicine approaches. This application highlights the compound's role in non-invasive diagnostics and its contribution to a deeper understanding of disease mechanisms at the molecular level (Tu et al., 2007).

properties

IUPAC Name

N-[2-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30FN3O3/c26-22-8-4-5-9-23(22)32-21-12-16-28(17-13-21)20-10-14-29(15-11-20)24(30)18-27-25(31)19-6-2-1-3-7-19/h1-9,20-21H,10-18H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRYZGFBMLWYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)CNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.